molecular formula C14H22O2Si B11861329 4-(Trimethylsilyl)phenyl Pivalate

4-(Trimethylsilyl)phenyl Pivalate

Cat. No.: B11861329
M. Wt: 250.41 g/mol
InChI Key: JSNXQKSIRPPGSH-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)phenyl Pivalate is an organic compound with the molecular formula C14H22O2Si. It is a derivative of phenyl pivalate, where the phenyl group is substituted with a trimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trimethylsilyl)phenyl Pivalate typically involves the esterification of 4-(Trimethylsilyl)phenol with pivalic acid or its derivatives. One common method is the reaction of 4-(Trimethylsilyl)phenol with pivaloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylsilyl)phenyl Pivalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(Trimethylsilyl)phenyl Pivalate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trimethylsilyl)phenyl Pivalate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The ester group can undergo hydrolysis to release the active phenolic compound, which can then interact with biological targets or participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Pivalate: Lacks the trimethylsilyl group, making it less stable and reactive.

    4-(Trimethylsilyl)phenol: The precursor to 4-(Trimethylsilyl)phenyl Pivalate, used in similar applications but with different reactivity.

    Trimethylsilyl Esters: A class of compounds with similar properties, used in various chemical reactions.

Uniqueness

This compound is unique due to the presence of both the trimethylsilyl and pivalate groups. This combination enhances its stability, reactivity, and versatility in chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H22O2Si

Molecular Weight

250.41 g/mol

IUPAC Name

(4-trimethylsilylphenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C14H22O2Si/c1-14(2,3)13(15)16-11-7-9-12(10-8-11)17(4,5)6/h7-10H,1-6H3

InChI Key

JSNXQKSIRPPGSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)[Si](C)(C)C

Origin of Product

United States

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